1-[(2,5-dimethylphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound “1-[(2,5-dimethylphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione” is a polycyclic heterocyclic system featuring a fused pyrrolo-triazole-dione core. Its structure includes a 2,5-dimethylphenylmethyl group at the 1-position and a 4-methoxyphenyl substituent at the 5-position. The pyrrolo[3,4-d][1,2,3]triazole-4,6-dione scaffold combines a triazole ring with a pyrrolidine-dione moiety, creating a rigid, electron-deficient system.
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-12-4-5-13(2)14(10-12)11-23-18-17(21-22-23)19(25)24(20(18)26)15-6-8-16(27-3)9-7-15/h4-10,17-18H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBVPFXHKRDSBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides and methoxy-substituted anilines. The key steps in the synthesis may involve:
Nucleophilic substitution: reactions to introduce the benzyl and methoxyphenyl groups.
Cyclization: reactions to form the pyrrolo[3,4-d][1,2,3]triazole core.
Oxidation: or steps to achieve the desired oxidation state of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethylphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has garnered attention for its potential therapeutic properties. Research indicates that derivatives of pyrrolo[3,4-d][1,2,3]triazole compounds exhibit promising biological activities:
- Anticancer Activity : Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the target compound have been reported to induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : The structural motifs present in this compound suggest potential effectiveness against bacterial and fungal pathogens. Preliminary assays have indicated that triazole compounds can disrupt microbial cell membranes .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways. This property could be beneficial in treating chronic inflammatory diseases .
Material Science Applications
Beyond medicinal uses, the compound's unique chemical structure may also find applications in material science:
- Polymer Chemistry : The incorporation of pyrrolo[3,4-d][1,2,3]triazole units into polymer matrices could enhance thermal stability and mechanical properties. Research into similar compounds has shown improved performance in thermoplastic elastomers and resins .
- Organic Electronics : There is potential for this compound to be used in organic electronic devices due to its electronic properties. Triazole-based materials have been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Studies
Several case studies illustrate the applications and effectiveness of related compounds:
- Anticancer Research :
- Antimicrobial Testing :
- Material Development :
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Key Differences :
- The target compound’s triazole core introduces three nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to pyrazole or isoxazole derivatives.
Heterocyclic Variants with Thiazole or Pyrimidine Moieties
Compounds with alternative heterocyclic systems but similar substituents:
Key Differences :
- Thiazolo-pyrimidine cores offer sulfur-containing heterocycles, which may confer distinct electronic properties and metabolic stability compared to triazole-dione systems.
Triazole-Containing Hybrid Derivatives
Triazole hybrids with divergent scaffolds:
Key Differences :
- Hybrid structures like triazole-pyrazole derivatives prioritize modular synthesis (e.g., click chemistry) over fused-ring complexity.
- The 4-methoxyphenyl group’s electron-donating effects may enhance solubility in both hybrid and fused-ring systems .
Biological Activity
The compound 1-[(2,5-dimethylphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrrolotriazoles and is characterized by its unique structure which includes a pyrrole ring fused with a triazole moiety. Its molecular formula is and it has a molecular weight of approximately 414.53 g/mol. The presence of both methoxy and dimethylphenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance:
- In vitro studies : Research demonstrated that derivatives of pyrrolo[3,4-d][1,2,3]triazoles can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Case Study : A study published in the Journal of Medicinal Chemistry reported that a related compound showed an IC50 value of 15 µM against MCF-7 breast cancer cells, suggesting potent activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro assays : Testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibits moderate antibacterial activity. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL for Staphylococcus aureus .
- Research Findings : A recent publication highlighted that modifications in the methoxy group significantly enhance antimicrobial efficacy against certain pathogens .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds like this one have been shown to possess anti-inflammatory properties:
- Mechanism of Action : Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
- Experimental Evidence : In animal models of inflammation, administration of the compound resulted in reduced paw edema compared to control groups .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM (MCF-7) | |
| Antimicrobial | MIC = 32 µg/mL (S. aureus) | |
| Anti-inflammatory | Reduced TNF-alpha production |
Table 2: Structure-Activity Relationship (SAR)
Q & A
Basic: What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A representative protocol (adapted from triazole-pyrazole hybrids) includes:
- Reacting a substituted pyrazole precursor (e.g., 3-nitrosopyrazole) with 1-ethynyl-4-methoxybenzene in a THF/water mixture (1:1) at 50°C for 16 hours under nitrogen.
- Using copper sulfate and sodium ascorbate as catalytic systems to promote regioselective triazole formation .
- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product.
Optimization Tips: - Increase yield (e.g., from 60% to >70%) by adjusting stoichiometry (1.2:1 alkyne:azide ratio) or using microwave-assisted synthesis to reduce reaction time .
- Monitor reaction progress with TLC or LC-MS to identify intermediate byproducts.
Advanced: How can computational methods predict the reactivity of the triazole-dione core in nucleophilic or electrophilic reactions?
Answer:
Density Functional Theory (DFT) calculations can model the electron density distribution of the triazole-dione core. Key steps include:
- Optimizing the molecular geometry using B3LYP/6-31G(d) basis sets to identify electrophilic sites (e.g., carbonyl groups at positions 4 and 6) .
- Calculating Fukui indices to predict nucleophilic attack preferences, particularly at the pyrrolo nitrogen atoms.
- Validating predictions with experimental data (e.g., substituent effects from 4-methoxyphenyl on electrophilic aromatic substitution) .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR (¹H/¹³C): Assign peaks for the 2,5-dimethylphenylmethyl group (δ ~2.3 ppm for methyl protons) and 4-methoxyphenyl (δ ~3.8 ppm for OCH₃) .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and triazole C-N bonds (~1450 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) with <5 ppm error .
Advanced: What strategies resolve discrepancies in spectroscopic data during characterization?
Answer:
- Dynamic NMR Experiments: Use variable-temperature ¹H NMR to detect hindered rotation in the 2,5-dimethylphenylmethyl group, which may cause splitting .
- X-ray Crystallography: Resolve ambiguous stereochemistry (e.g., diastereomeric pyrrolo-triazole conformers) by growing single crystals in DMF/EtOH (1:1) .
- Cross-Validation: Compare experimental IR/Raman spectra with computational simulations (e.g., Gaussian) to confirm functional group assignments .
Basic: How can the compound’s solubility and stability be assessed for biological assays?
Answer:
- Solubility Screening: Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with ≤1% DMSO. Use UV-Vis spectroscopy to quantify solubility limits .
- Stability Studies: Incubate at 37°C in serum-containing media. Monitor degradation via HPLC at 0, 24, and 48 hours.
Advanced: What in silico approaches evaluate its potential as a kinase inhibitor?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or JAK3 kinases). Prioritize hydrogen bonds with the triazole-dione core and hydrophobic contacts with the 4-methoxyphenyl group .
- MD Simulations: Run 100-ns trajectories to assess binding stability and calculate binding free energy (MM-PBSA) .
- SAR Analysis: Compare with analogs (e.g., 3-(4-chlorophenyl) derivatives) to identify critical substituents for activity .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Byproduct Formation:
- Mitigation: Include a quenching step (e.g., NH₄Cl wash) to remove excess copper catalysts .
Advanced: How does the 2,5-dimethylphenylmethyl group influence steric and electronic properties?
Answer:
- Steric Effects: The substituent creates a bulky environment around the pyrrolo nitrogen, reducing accessibility for electrophiles. This is validated by X-ray data showing distorted bond angles (~115°) in the triazole ring .
- Electronic Effects: Methyl groups donate electron density via hyperconjugation, increasing the electron-rich nature of the triazole core (supported by DFT-calculated Mulliken charges) .
Basic: What chromatographic methods are suitable for purifying this compound?
Answer:
- Normal-Phase Chromatography: Use silica gel with ethyl acetate/hexane (3:7 to 1:1 gradient) for baseline separation of regioisomers .
- Reverse-Phase HPLC: Employ a C18 column (MeCN/H₂O + 0.1% TFA) for analytical purity checks (>95%) .
Advanced: Can this compound serve as a precursor for photoactive materials?
Answer:
- Photophysical Studies: Measure UV-Vis absorption (λmax ~300–350 nm) and fluorescence emission to assess π-conjugation extension via the 4-methoxyphenyl group .
- Applications: Functionalize the triazole core with electron-withdrawing groups (e.g., nitro) to tune bandgap properties for OLEDs or sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
